5-(2-氮杂双环[2.1.1]己烷-5-基)-N,N-二甲基-1,3-恶唑-4-甲酰胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2344685-35-2 .
Synthesis Analysis
The synthesis of this compound and similar structures involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is based on the preparation of new bicyclo [2.1.1]hexane compact modules .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H11N3O2.ClH/c10-9 (13)7-8 (14-3-12-7)6-4-1-5 (6)11-2-4;/h3-6,11H,1-2H2, (H2,10,13);1H . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include photochemical [2+2] cycloadditions . These reactions are used to prepare multifunctionalized aza-BCH frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.69 . The compound’s Inchi Code is 1S/C10H13N3O2.ClH/c1-11-10 (14)8-9 (15-4-13-8)7-5-2-6 (7)12-3-5;/h4-7,12H,2-3H2,1H3, (H,11,14);1H , which provides information about its molecular structure.科学研究应用
合成和化学转化
Nativi、Reymond 和 Vogel(1989)的研究讨论了 3-氮杂-8-氧三环[3.2.1.02,4]辛烷-6-酮缩醛的酸催化重排及其在受保护胺合成中的应用,这可以作为创建类似于有问题的复杂双环结构的衍生物的方法 (Nativi、Reymond 和 Vogel,1989)。
药理应用
具有氮杂双环[2.1.1]己烷结构的化合物研究通常针对它们的药理特性。例如,Kuroita、Sakamori 和 Kawakita(1996)设计并合成了 6-氯-3,4-二氢-4-甲基-2H-1,4-苯并恶嗪-8-甲酰胺衍生物作为有效的 5-羟色胺-3 (5-HT3) 受体拮抗剂,突出了氮杂环化合物在开发治疗恶心和呕吐等疾病的新药中的潜力 (Kuroita、Sakamori 和 Kawakita,1996)。
抗菌活性
作为一种 β-内酰胺酶抑制剂,化合物 CP-45,899 展示了氮杂环化合物在扩大 β-内酰胺类抗菌谱方面更广泛的潜力。这表明此类结构在对抗耐药菌株中的作用,这可能与指定化合物的衍生物有关 (English 等人,1978)。
抗疟疾和抗菌评估
已制备并评估了 5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-甲酸乙酯的衍生物对恶性疟原虫和抗分枝杆菌的体外活性,展示了氮杂环化合物在治疗传染病中的潜力 (Ningsanont 等人,2003)。
未来方向
Azabicyclo [2.1.1]hexanes (aza-BCHs) and bicyclo [1.1.1]pentanes (BCPs) are playing an increasingly important role in the development of bio-active compounds . The future directions in this field involve developing efficient methods to access these sp3 -rich cores and exploring their potential applications in pharmaceutical discovery .
属性
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-14(2)11(15)9-10(16-5-13-9)8-6-3-7(8)12-4-6;;/h5-8,12H,3-4H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHNFTXKNLBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(OC=N1)C2C3CC2NC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。